molecular formula C15H17BO B8452301 Diphenylisopropoxyborane CAS No. 69737-51-5

Diphenylisopropoxyborane

Cat. No.: B8452301
CAS No.: 69737-51-5
M. Wt: 224.11 g/mol
InChI Key: XVVNMEJXDISNRU-UHFFFAOYSA-N
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Description

Diphenylisopropoxyborane is a boronic ester compound characterized by a central boron atom bonded to two phenyl groups and one isopropoxy group. Boron-containing compounds often exhibit unique electronic properties due to the vacant p-orbital of boron, enabling applications in catalysis, fluorescence, and polymer stabilization .

Properties

CAS No.

69737-51-5

Molecular Formula

C15H17BO

Molecular Weight

224.11 g/mol

IUPAC Name

diphenyl(propan-2-yloxy)borane

InChI

InChI=1S/C15H17BO/c1-13(2)17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

XVVNMEJXDISNRU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Dipyrrolylquinoxaline Difluoroborates

These compounds feature a quinoxaline core substituted with pyrrole groups and a difluoroborate (-BF₂) moiety. Unlike Diphenylisopropoxyborane, their extended π-conjugation systems result in intense red solid-state fluorescence (emission ~650 nm) .

  • Key Differences: Substituents: this compound lacks the quinoxaline-pyrrole backbone and fluorine atoms.
(b) Substituted 2-Phenacylbenzoxazole Difluoroboranes

These compounds combine benzoxazole and phenacyl groups with a difluoroborate unit. They display solvatochromism (color changes with solvent polarity) and high thermal stability (>250°C) .

  • Key Differences :
    • Reactivity : The isopropoxy group in this compound may confer different hydrolytic stability compared to the more electronegative BF₂ group in difluoroboranes.
    • Applications : Difluoroboranes are used as fluorescent sensors, while this compound may serve as a Lewis acid catalyst in organic reactions .
(c) 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)

This structurally related ether lacks a boron center but shares the isopropoxy and aryl substituents.

Comparative Data Table

Property This compound Dipyrrolylquinoxaline Difluoroborate 2-Phenacylbenzoxazole Difluoroborane
Molecular Formula C₁₅H₁₇BO C₁₈H₁₂B₂F₂N₄ C₁₇H₁₄BF₂N₂O₂
Substituents 2 Ph, 1 isopropoxy Quinoxaline, pyrrole, BF₂ Benzoxazole, phenacyl, BF₂
Fluorescence Not reported Intense red (λem ~650 nm) Solvatochromic (λmax 400-550 nm)
Thermal Stability Moderate (est.) >300°C >250°C
Applications Catalysis (hypothetical) Organic LEDs, sensors Solvent polarity probes

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